molecular formula C25H28N4O2S B2877038 3-ethyl-N-[(3-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251571-01-3

3-ethyl-N-[(3-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2877038
CAS No.: 1251571-01-3
M. Wt: 448.59
InChI Key: AWVGWUPQMYGAMZ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core and a sulfonamide group at position 6. The molecule features dual N,N-disubstitution: a 3-methylbenzyl group and a 4-isopropylphenyl moiety, along with an ethyl substituent at position 3 of the triazole ring. Its synthesis likely follows established methods for analogous sulfonamides, involving nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) with moderate yields (60–72%) .

Properties

IUPAC Name

3-ethyl-N-[(3-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-5-24-26-27-25-23(10-7-15-28(24)25)32(30,31)29(17-20-9-6-8-19(4)16-20)22-13-11-21(12-14-22)18(2)3/h6-16,18H,5,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVGWUPQMYGAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC(=C3)C)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The 3-methylbenzyl group introduces steric bulk, which may hinder binding to certain targets compared to smaller substituents (e.g., 8a’s chlorobenzyl) .
  • Synthetic Accessibility : Yields for analogs range from 60–72%, suggesting the target compound’s synthesis may follow similar efficiency .

Core Structure and Positional Isomerism

  • Triazolo[4,3-a]pyridine vs. Triazolo[4,3-b]pyridazine (): Compounds like 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide feature a pyridazine core instead of pyridine.
  • Hydrogenated Cores () : Example 284’s 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine core increases ring flexibility, which may enhance binding to conformational enzyme pockets but reduce metabolic stability .

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